molecular formula C11H14N2O4 B2454036 Dimethyl 2,2-bis(2-cyanoethyl)malonate CAS No. 22711-92-8

Dimethyl 2,2-bis(2-cyanoethyl)malonate

Cat. No.: B2454036
CAS No.: 22711-92-8
M. Wt: 238.243
InChI Key: UALIRWVABCZAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2,2-bis(2-cyanoethyl)malonate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of malonic acid, where two cyanoethyl groups are attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2-bis(2-cyanoethyl)malonate can be synthesized through the reaction of dimethyl malonate with acrylonitrile in the presence of a base such as anhydrous potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction typically takes place in a solvent like n-hexane .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2-bis(2-cyanoethyl)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The cyanoethyl groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to form cyanoethyl-substituted derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides can be used in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions are commonly used.

    Decarboxylation: Elevated temperatures are required to induce this reaction.

Major Products Formed

    Substitution Reactions: Cyanoethyl-substituted malonates.

    Hydrolysis: Malonic acid derivatives.

    Decarboxylation: Cyanoethyl-substituted compounds.

Scientific Research Applications

Dimethyl 2,2-bis(2-cyanoethyl)malonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2,2-bis(2-cyanoethyl)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyanoethyl groups can stabilize reaction intermediates through resonance, facilitating the formation of new chemical bonds. The ester groups can undergo hydrolysis and decarboxylation, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,2-bis(2-cyanoethyl)malonate is unique due to the presence of two cyanoethyl groups, which enhance its reactivity and potential applications in organic synthesis. The cyanoethyl groups provide additional sites for chemical modification, making it a versatile intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

dimethyl 2,2-bis(2-cyanoethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-16-9(14)11(5-3-7-12,6-4-8-13)10(15)17-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALIRWVABCZAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC#N)(CCC#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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